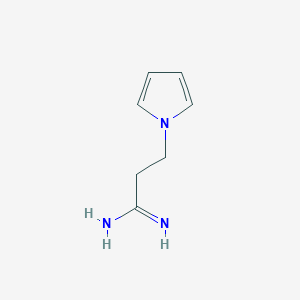

3-Pyrrol-1-yl-propionamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrol-1-ylpropanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-7(9)3-6-10-4-1-2-5-10/h1-2,4-5H,3,6H2,(H3,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPKUTOTRXCCPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Pyrrol 1 Yl Propionamidine and Analogues

Established Synthetic Pathways for Pyrrole (B145914) Derivatives

The pyrrole core is a ubiquitous structural motif in a vast number of biologically active compounds and natural products. Consequently, a multitude of synthetic methods for its construction have been developed over the years. These methods range from classical condensation reactions to more modern multi-component and one-pot strategies.

Cyclocondensation and Cycloaddition Reactions in Pyrrole Synthesis

Cyclocondensation reactions represent a cornerstone in the synthesis of pyrrole derivatives. The most prominent among these is the Paal-Knorr synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). This method is highly versatile and can be adapted to produce a wide array of substituted pyrroles. For the synthesis of N-substituted pyrroles, such as the core of 3-Pyrrol-1-yl-propionamidine, a primary amine is utilized. The reaction proceeds through the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to yield the pyrrole ring. Various catalysts, including protic and Lewis acids, have been employed to facilitate this transformation under mild conditions journals.co.zascielo.org.za.

Another powerful approach for constructing the pyrrole ring is through [3+2] cycloaddition reactions . A notable example is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a three-atom component that reacts with an electron-deficient alkene (a Michael acceptor) to form the pyrrole ring. This method is particularly useful for the synthesis of 3,4-disubstituted or 3-substituted pyrroles nih.gov. The versatility of this reaction allows for the introduction of various substituents on the pyrrole ring, depending on the nature of the starting alkene. For instance, the reaction of TosMIC with α,β-unsaturated esters or ketones can lead to the formation of pyrroles with corresponding functional groups at the 3- and 4-positions.

The following table summarizes key aspects of these cyclization strategies:

| Reaction Name | Reactants | Key Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine/ammonia | Versatile, High-yielding, Forms N-substituted or NH-pyrroles |

| van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Electron-deficient alkene | Forms 3,4-disubstituted or 3-substituted pyrroles, Good functional group tolerance |

Recent advancements have also explored domino reactions that combine multiple steps in a single operation. For instance, a transition-metal-catalyzed domino reaction involving a formal nih.govnih.gov-sigmatropic rearrangement, an amine condensation, and a heterocyclization has been developed for the synthesis of highly substituted pyrroles from acceptor-substituted propargyl vinyl ethers and aromatic amines acs.org.

Multi-Component Reactions (MCRs) for Pyrrole Scaffolds

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their efficiency in building molecular complexity from simple starting materials in a single step. Several MCRs have been developed for the synthesis of polysubstituted pyrroles. These reactions often involve the condensation of aldehydes, amines, and β-dicarbonyl compounds or their equivalents bohrium.comresearchgate.net.

A notable MCR for pyrrole synthesis is a three-component reaction involving an α-diazoketone, a nitroalkene, and an amine, catalyzed by copper under aerobic conditions. This cascade process includes an N–H insertion of a carbene, a copper-catalyzed oxidative dehydrogenation of the amine, and a [3+2] cycloaddition of the resulting azomethine ylide to afford regiospecifically substituted pyrroles acs.org.

Another versatile MCR involves the reaction of a primary amine or diamine, furfural, and a 1,3-diketone, catalyzed by Yb(OTf)₃ and mediated by nitromethane. This methodology allows for the efficient synthesis of 1,3-diketone-linked N-substituted pyrroles nih.govacs.org. The use of readily available starting materials and the ability to generate a diverse range of products make MCRs an attractive strategy for creating libraries of pyrrole-containing compounds.

The table below highlights some examples of multi-component reactions for pyrrole synthesis:

| Number of Components | Reactants | Catalyst/Conditions |

| Three | α-Diazoketone, Nitroalkene, Amine | Copper catalyst, Aerobic conditions |

| Three | Primary amine/diamine, Furfural, 1,3-Diketone | Yb(OTf)₃, Nitromethane |

| Four | Aldehyde, Aminomalonate, Nitro-alkene | Diastereoselective |

One-Pot Synthetic Approaches for Pyrrole Structures

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved yields by avoiding the isolation of intermediates. Several one-pot procedures for the synthesis of pyrrole derivatives have been reported chemistryviews.org. These methods often combine multiple reaction steps, such as condensation, cyclization, and aromatization, in a single reaction vessel.

For example, a straightforward one-pot synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones has been developed via an Ag(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimide, followed by oxidation chemistryviews.org. Further transformation of the resulting products can lead to novel polysubstituted pyrroles.

Another efficient one-pot method involves the reaction of α-diazocarbonyl compounds, which in situ form dihydrofuran intermediates that subsequently react with primary amines in the presence of acetic acid to yield substituted pyrroles nih.gov. The use of novel catalytic reagents like N,N,N',N'-tetrachlorobenzene-1,3-disulphonamide (TCBDA) has also been shown to facilitate the one-step synthesis of N-substituted pyrroles under mild conditions via a Paal-Knorr type mechanism journals.co.zascielo.org.za.

Advanced Methodologies for Amidine Moiety Introduction

The conversion of a precursor molecule, likely 3-(pyrrol-1-yl)propionitrile, into the target this compound requires the formation of the amidine functional group. Several methods are available for the synthesis of amidines, with the Pinner reaction being a classic example. More advanced techniques involve the incorporation of guanidinium (B1211019) groups or the synthesis of amidine-containing heterocyclic systems.

Guanidinium Group Incorporation Techniques

Guanidinium groups, which are structurally related to amidines, can be introduced into molecules through various guanylation reactions. A common method involves the reaction of a primary amine with a guanylating agent. For the synthesis of this compound, this would likely involve the reduction of the nitrile group in 3-(pyrrol-1-yl)propionitrile to the corresponding primary amine, followed by guanylation.

An efficient method for the guanylation of various amines utilizes cyanamide (B42294) in the presence of a catalytic amount of scandium(III) triflate under mild aqueous conditions organic-chemistry.org. This approach avoids the need for pre-activated guanylation reagents and is suitable for substrates that are soluble in water.

Alternatively, pyrazole-based guanylating reagents, such as 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine, can be used for the one-step transformation of primary and secondary amines into the corresponding unprotected guanidines organic-chemistry.org. These reagents are often advantageous due to their stability and ease of handling.

The cyclocondensation of acylethynylpyrroles with guanidine (B92328) nitrate (B79036) has also been reported as an efficient method for the synthesis of pyrrole-aminopyrimidine ensembles, which contain a guanidine-derived moiety nih.govnih.govresearchgate.net. This reaction proceeds under heating in a KOH/DMSO system.

Amidino-Substituted Benzimidazole Synthesis

While not directly applicable to the open-chain structure of this compound, the synthesis of amidino-substituted benzimidazoles provides valuable insights into the formation of the amidine group from a nitrile precursor, particularly in a heterocyclic context.

The Pinner reaction is a well-established method for converting nitriles into amidines. It involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia or an amine to yield the corresponding amidine wikipedia.orgnrochemistry.comorganic-chemistry.orgyoutube.com. This reaction is typically carried out under anhydrous conditions, often using gaseous HCl. However, the Pinner reaction can sometimes lead to the formation of amides as byproducts, especially if water is present nih.gov.

Recent studies on the synthesis of amidino-substituted benzimidazoles have shown that the reactivity of cyano groups can be influenced by their position on the heterocyclic ring. For instance, in the synthesis of amidino-substituted benzimidazo[1,2-a]quinolines, a cyano group at the 6-position was found to yield an amido group instead of the expected amidine under Pinner conditions, while a cyano group at the 2-position could be successfully converted to an amidine nih.gov.

The synthesis of amidine- and amidoxime-substituted heterocycles often starts from the corresponding nitrile derivatives. The Pinner method is a common choice for the synthesis of the amidine functionality in these systems nih.gov. The process involves treating the nitrile with dry gaseous HCl in an absolute alcohol, followed by reaction of the resulting imidate salt with an amine, such as ethylenediamine, to form the desired amidine-containing product nih.gov.

Targeted Synthesis of this compound and its Structural Analogues

The targeted synthesis of this compound is conceptually broken down into two primary stages: the attachment of a three-carbon alkyl chain to the pyrrole nitrogen and the conversion of the terminal functional group on this chain into an amidine.

Strategies for Alkyl Chain Functionalization in Pyrrole Derivatives

The introduction of an alkyl chain at the N-1 position of the pyrrole ring is a fundamental step in the synthesis of this compound. The most direct method for this transformation is the N-alkylation of pyrrole. This reaction typically involves the deprotonation of pyrrole with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the pyrrolide anion. This nucleophilic anion then reacts with a three-carbon electrophile, such as a 3-halopropionitrile (e.g., 3-chloropropionitrile (B165592) or 3-bromopropionitrile), via an SN2 reaction to yield 3-(pyrrol-1-yl)propanenitrile. organic-chemistry.org The use of ionic liquids as a medium for this reaction has been shown to afford N-alkylpyrroles in excellent, highly regioselective yields. organic-chemistry.org

Alternative green chemistry approaches utilize propylene (B89431) carbonate as both a reagent and a solvent for N-alkylation, avoiding the need for genotoxic alkyl halides. mdpi.comnih.gov More advanced strategies for functionalizing the pyrrole scaffold, though not always targeting the N-1 position directly, include C-H bond activation, which allows for the introduction of functional groups at various positions on the ring, providing pathways to more complex structural analogues.

Integration of Amidine Functionality onto Pyrrole Scaffolds

With the 3-(pyrrol-1-yl)propanenitrile precursor in hand, the next critical step is the formation of the amidine group. The Pinner reaction is a classic and reliable method for this conversion. jk-sci.com This reaction involves treating the nitrile with an anhydrous alcohol (such as ethanol) in the presence of a strong acid, typically dry hydrogen chloride (HCl) gas. wikipedia.orgnrochemistry.com This process first forms a stable intermediate known as a Pinner salt (an alkyl imidate hydrochloride). synarchive.comorganic-chemistry.org This salt is then isolated and subsequently treated with ammonia or an amine in a second step to produce the desired amidine. wikipedia.orgnrochemistry.comsynarchive.com Low temperatures are often crucial during the formation of the Pinner salt to prevent its decomposition into an amide and an alkyl chloride. jk-sci.com

Catalytic Approaches in Pyrrole and Amidine Synthesis

Catalysis, particularly by transition metals, offers powerful and efficient routes for the synthesis of the core pyrrole structure, which can then be elaborated to the target compound.

Transition Metal Catalysis (e.g., Rh(II)-Catalyzed Reactions, AgOTf-Catalysis)

Transition metal catalysts are instrumental in constructing substituted pyrrole rings from various acyclic precursors, providing access to a wide range of analogues.

Rhodium(II)-Catalyzed Reactions: Dirhodium(II) catalysts, such as Rh2(OAc)4 and Rh2(piv)4, are highly effective in synthesizing functionalized pyrroles. For instance, the Rh(II)-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with 5-alkoxyisoxazoles can be tuned to produce 4-aminopyrrole-3-carboxylates in good yields. nih.gov The choice of catalyst and solvent can switch the reaction pathway to favor pyrrole formation over other products like pyrazines. nih.gov Other research has demonstrated the ability of Rh(II) catalysts to convert furans into highly functionalized pyrroles or to achieve monocyclopropanation on the pyrrole ring, creating dearomatized products that can serve as chiral building blocks for further synthesis. acs.orgnih.gov These methods highlight the versatility of rhodium catalysis in creating diverse pyrrole scaffolds.

Silver Triflate (AgOTf)-Catalysis: Silver triflate (AgOTf) has emerged as a potent catalyst for pyrrole synthesis. It effectively catalyzes the formation of pyrroles from precursors like substituted β-alkynyl ketones and amines, with reactions proceeding smoothly using as little as 5 mol% of the catalyst. researchgate.net AgOTf is also used in the oxidative cyclization of homopropargylamines to form 1,2-disubstituted pyrroles in good to excellent yields. arkat-usa.org Further studies show its utility in the amino-cyclization of 2-(1-alkynyl)-2-alken-1-als, providing an efficient route to 1,2,4-trisubstituted pyrroles under mild conditions. semanticscholar.org

Below is a table summarizing representative catalytic systems for pyrrole synthesis.

| Catalyst System | Reactants | Product Type | Yield | Reference |

| Rh₂(OAc)₄ in Chloroform | 5-alkoxyisoxazoles and 1-sulfonyl-1,2,3-triazoles | 4-Aminopyrrole-3-carboxylates | Good | nih.gov |

| Rh₂(S-DOSP)₄ in 1,2-DCE | Furans and N-sulfonyl-1,2,3-triazoles | Trisubstituted pyrroles | 77% | acs.org |

| AgOTf (5 mol%) | β-alkynyl ketones and amines | Substituted pyrroles | 13-92% | researchgate.net |

| AgOAc | Homopropargylamines | 1,2-Diarylpyrroles | 78-99% | arkat-usa.org |

Principles of Stereoselective Synthesis for Propionamidine Derivatives

While this compound itself is achiral, the principles of stereoselective synthesis are critical for creating chiral analogues, for instance, by introducing substituents on the propionamidine side chain. The development of stereocenters can be achieved through several established strategies.

One approach involves the use of chiral auxiliaries. An auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. Another powerful method is asymmetric catalysis, where a chiral catalyst (such as a transition metal complex with a chiral ligand) creates a chiral environment that favors the formation of one enantiomer or diastereomer over another.

For derivatives of this compound, a stereocenter could be introduced at the α- or β-position of the propionyl chain. For example, the stereoselective synthesis of β-substituted β-amino acids and their derivatives often relies on the addition of nucleophiles to chiral N-sulfinyl imines, which provides high diastereoselectivity. researchgate.net Similarly, efficient enantioselective methods have been developed for synthesizing chiral α-disubstituted β-homoprolines, which are structurally related pyrrolidine (B122466) derivatives. nih.gov These established methodologies for creating stereocenters in acyclic chains or related heterocyclic systems could be adapted to synthesize optically pure analogues of this compound.

Computational Approaches in the Study of 3 Pyrrol 1 Yl Propionamidine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 3-Pyrrol-1-yl-propionamidine, these calculations would reveal details about its stability, electronic properties, and reactivity.

Molecular Orbitals and Charge Distribution StudiesAnalysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO would likely be distributed across the electron-rich pyrrole (B145914) ring, while the LUMO might be located around the electron-deficient amidine group.

Charge distribution analysis, using methods like Mulliken or Natural Bond Orbital (NBO) analysis, would assign partial charges to each atom. This helps in identifying electrophilic (positive) and nucleophilic (negative) sites within the molecule, which is key to understanding its interaction with other molecules. A Molecular Electrostatic Potential (MEP) map would visually represent these charged regions, with red indicating areas of high electron density (nucleophilic) and blue indicating areas of low electron density (electrophilic).

Reactivity Indices and Electrophilicity/Nucleophilicity PredictionsFrom the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the reactivity of this compound. These indices provide a quantitative scale for its electrophilic and nucleophilic character.

| Reactivity Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | A measure of reactivity; soft molecules are more reactive. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the ability to accept electrons. |

This table outlines the standard DFT-based reactivity descriptors that would be calculated for this compound to predict its chemical behavior.

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling techniques are used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These studies are central to computer-aided drug design.

Simulation Techniques for Dynamic Behavior

While docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations can model the dynamic behavior of the system over time. An MD simulation would treat the this compound-protein complex as a dynamic entity, simulating the movements of atoms and molecules according to the laws of physics. This allows for the assessment of the stability of the binding pose predicted by docking. Key analyses from an MD simulation include calculating the Root Mean Square Deviation (RMSD) to check for conformational stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex.

Molecular Dynamics Simulations for Conformational Ensembles

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes the positions and velocities of the particles, offering a detailed view of the molecule's dynamic behavior. mdpi.comdovepress.com This approach is particularly valuable for exploring the conformational landscape of flexible molecules like this compound.

The primary output of an MD simulation is a conformational ensemble, which is a collection of the three-dimensional structures the molecule adopts over the simulation period. Analysis of this ensemble can reveal the most stable conformations, the transitions between different states, and the flexibility of various parts of the molecule. nih.gov For instance, in studies of other dynamic proteins and small molecules, MD simulations have been used to identify conformational sub-states that are crucial for biological function. nih.gov Techniques such as Principal Component Analysis (PCA) can be applied to the MD trajectory to identify large-scale collective motions, distinguishing between global and local changes in the molecule's structure. nih.gov

While no specific MD simulation studies on this compound have been found in the reviewed literature, the methodology is well-established. Such a study would involve defining a force field—a set of parameters that describe the potential energy of the system—and simulating the molecule in a relevant environment, such as in a solvent like water, to understand its behavior in solution. mdpi.com The insights gained from such simulations would be critical for understanding its interactions with biological targets. nih.gov

Illustrative Parameters for a Hypothetical MD Simulation

| Parameter | Example Value/Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy and forces within the system. |

| Solvent Model | TIP3P, SPC/E | Explicitly models the surrounding solvent molecules. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Duration of the simulation to capture relevant motions. |

| Ensemble | NVT (Canonical), NPT (Isothermal-isobaric) | Defines the thermodynamic conditions of the simulation. |

Free Energy Calculations for Reaction Pathways and Binding

Free energy calculations are a cornerstone of computational chemistry, providing quantitative predictions of the thermodynamics of chemical processes. These methods can be broadly categorized into those that calculate the free energy changes associated with chemical reactions (reaction pathways) and those that determine the binding affinity between molecules, such as a ligand and a protein. nih.gov

For reaction pathways, computational methods can map the potential energy surface of a reaction, identifying transition states and calculating the activation energy. This provides mechanistic insights into how a reaction proceeds. For a molecule like this compound, this could be used to study its synthesis, degradation, or metabolic pathways.

In the context of drug discovery, calculating the binding free energy of a ligand to its target protein is of paramount importance. nih.gov Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered among the most rigorous approaches. nih.govnih.gov These "alchemical" methods compute the free energy difference between two states by gradually transforming one molecule into another over a series of steps. nih.gov Another popular, albeit less rigorous, set of methods are the end-point calculations like MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area), which estimate the binding free energy from snapshots of an MD simulation. dovepress.comnih.gov

Specific free energy calculations for this compound are not available in the surveyed literature. However, these computational techniques are frequently applied to design and optimize inhibitors for various protein targets. For example, in the development of inhibitors for PTP1B, a combination of docking, molecular dynamics, and end-point free-energy calculations was used to rationally design new molecules. researchgate.net A similar approach could be applied to this compound to predict its binding affinity to a specific biological target and to guide the design of more potent analogs. mdpi.com

Commonly Used Free Energy Calculation Methods

| Method | Type | Common Application |

|---|---|---|

| Free Energy Perturbation (FEP) | Alchemical | Relative binding affinities of similar ligands. nih.gov |

| Thermodynamic Integration (TI) | Alchemical | Relative and absolute binding free energies. nih.gov |

| MM/PBSA | End-point | Estimating binding affinities from MD simulations. nih.gov |

Prediction of Spectroscopic Properties through Computational Methods (e.g., NMR, IR, UV-Vis)

Computational quantum chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is a significant challenge in computational chemistry. nih.gov For protonated alkylpyrroles, it has been shown that Density Functional Theory (DFT) with the B3LYP functional can be insufficient for accurately reproducing all 13C chemical shifts, while methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2), provide much better agreement with experimental data. nih.govku.dk The treatment of solvent effects, often with a polarizable continuum model, generally improves the accuracy of the predictions. nih.govku.dk Although there are no specific published computational NMR predictions for this compound, these established protocols could be readily applied to predict its ¹H and ¹³C NMR spectra. stenutz.eu

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated using DFT methods. researchgate.net These calculations determine the vibrational frequencies and their corresponding intensities, which can be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. researchgate.net For pyrrole and its derivatives, DFT calculations have been successfully used to reassign their vibrational spectra. researchgate.net The choice of the functional and basis set, such as B3LYP with a 6-311G(d,p) basis set, is crucial for obtaining accurate results. researchgate.net Such calculations for this compound would help in interpreting its experimental IR spectrum and understanding its vibrational properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. researchgate.net This method computes the excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in the UV-Vis spectrum. mdpi.com For substituted pyrroles and other organic molecules, TD-DFT calculations have been used to predict their maximum absorption wavelengths (λmax). researchgate.net The accuracy of these predictions depends on the choice of the functional, basis set, and the inclusion of solvent effects. mdpi.comacs.org A TD-DFT calculation for this compound would provide insight into its electronic structure and its expected UV-Vis absorption profile.

Overview of Computational Spectroscopic Methods

| Spectroscopy | Computational Method | Key Predictions |

|---|---|---|

| NMR | DFT, MP2 nih.govku.dk | ¹H and ¹³C chemical shifts. stenutz.eu |

| IR | DFT researchgate.net | Vibrational frequencies and intensities. researchgate.net |

Advanced Analytical Methodologies for 3 Pyrrol 1 Yl Propionamidine Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides atomic- and molecular-level information by probing the interaction of electromagnetic radiation with the compound. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is required to piece together the molecular puzzle of 3-Pyrrol-1-yl-propionamidine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for defining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity and environment of each atom can be determined.

For this compound, specific signals corresponding to the pyrrole (B145914) ring, the propyl chain, and the amidine group are expected. The pyrrole ring protons typically appear in the aromatic region of the ¹H NMR spectrum, with distinct signals for the protons at the C2/C5 positions (α-protons) and the C3/C4 positions (β-protons). The propyl chain will exhibit three distinct signals, each corresponding to a methylene (-CH2-) or methine (-CH-) group, with chemical shifts influenced by their proximity to the electronegative nitrogen atoms of the pyrrole and amidine groups. The protons on the amidine nitrogens are often broad and may exchange with deuterium (B1214612), leading to their disappearance in a D₂O exchange experiment.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the pyrrole carbons and the amidine carbon are particularly diagnostic.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole C2/C5-H | ~6.7 | ~120 |

| Pyrrole C3/C4-H | ~6.2 | ~108 |

| N-CH₂ (Propyl) | ~4.1 | ~45 |

| CH₂-CH₂-C (Propyl) | ~2.1 | ~30 |

| C-CH₂-C (Propyl) | ~2.5 | ~35 |

| C=NH (Amidine) | - | ~155 |

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (molecular formula C₇H₁₂N₄), the exact mass can be measured with high-resolution mass spectrometry (HRMS), confirming its elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). This parent ion will then undergo fragmentation, breaking at the weakest bonds or through characteristic rearrangements. The fragmentation pathways of pyrrole derivatives are influenced by the substituents on the ring researchgate.net. For this compound, key fragmentation events would likely include the cleavage of the propyl chain and loss of the amidine moiety or ammonia (B1221849). The study of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 153.11 |

| [M-NH₂]⁺ | Loss of amino group | 137.10 |

| [C₄H₄N-CH₂CH₂]⁺ | Cleavage at the propyl chain | 107.08 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands for the N-H bonds in the amidine group, the C=N double bond of the amidine, the C-H bonds of the pyrrole ring and the alkyl chain, and the various vibrations of the pyrrole ring itself. The N-H stretching vibrations of the amidine group are expected as one or more sharp to broad bands in the region of 3100-3500 cm⁻¹. The C=N stretching vibration provides a key signal typically found in the 1600-1690 cm⁻¹ range researchgate.net.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amidine | N-H Stretch | 3100 - 3500 |

| Pyrrole Ring | C-H Stretch | 3100 - 3150 |

| Propyl Chain | C-H Stretch | 2850 - 2960 |

| Amidine | C=N Stretch | 1600 - 1690 |

| Pyrrole Ring | C=C Stretch | 1450 - 1550 |

Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic methods reveal molecular connectivity, crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. This technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map can be generated, revealing the precise coordinates of each atom in the crystal's unit cell.

Should a suitable single crystal of this compound be grown, this analysis would provide a wealth of information, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The symmetry operations that define the crystal lattice.

Atomic Coordinates: The x, y, and z position of every atom.

Bond Lengths, Bond Angles, and Torsion Angles: Precise geometric details of the molecule's conformation in the solid state.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds, that dictate the crystal packing.

Currently, there are no publicly available crystal structures for this compound in crystallographic databases.

Co-crystallization involves crystallizing a target molecule with a second, different molecule (a "co-former") to form a new, homogeneous crystalline solid with a defined stoichiometric ratio. Analysis of co-crystal structures can reveal detailed information about non-covalent interactions, particularly hydrogen bonding, which can be crucial for understanding molecular recognition and designing materials with specific properties.

In the case of this compound, the amidine group is a strong hydrogen bond donor and acceptor. Co-crystallization experiments with various co-formers, such as carboxylic acids or other hydrogen bond-accepting molecules, could be performed. Subsequent single-crystal X-ray diffraction analysis of any resulting co-crystals would elucidate the specific hydrogen bonding patterns and supramolecular assemblies formed by the compound. This analysis is contingent upon the successful formation of single crystals of either the parent compound or a co-crystal.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity assessment of this compound. These methods allow for the resolution of the analyte from potential impurities, starting materials, and byproducts. The selection of a specific chromatographic technique is dictated by the physicochemical properties of this compound and the analytical goals.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound due to its high resolution and sensitivity. Reversed-phase HPLC is particularly well-suited for this compound, where a nonpolar stationary phase is used in conjunction with a polar mobile phase. This setup allows for the effective separation of moderately polar compounds.

For the analysis of this compound, a C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. The inclusion of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase can improve peak shape and retention time reproducibility for the basic amidine group. Detection is often achieved using a UV detector, as the pyrrole ring exhibits significant absorbance at lower wavelengths.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18 (Octadecylsilane) | Provides effective separation of non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) | The organic solvent controls the elution strength, while TFA acts as an ion-pairing agent to improve peak symmetry. |

| Elution Mode | Gradient or Isocratic | A gradient elution is often preferred to resolve components with a wider range of polarities. |

| Flow Rate | 0.8 - 1.2 mL/min | A standard flow rate for analytical separations. |

| Detection | UV at approximately 210-230 nm | The pyrrole moiety allows for sensitive detection in this UV range. |

| Column Temperature | 25-40 °C | Maintained to ensure reproducible retention times. |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and the presence of polar functional groups. Therefore, a derivatization step is necessary to convert the non-volatile compound into a more volatile and thermally stable derivative suitable for GC analysis. researchgate.net Common derivatization strategies for compounds containing amine or amidine functionalities include silylation or acylation.

Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be employed to replace the active hydrogen atoms on the amidine group with trimethylsilyl (TMS) groups. This process significantly reduces the polarity and increases the volatility of the analyte. Acylation with reagents like trifluoroacetic anhydride (TFAA) is another approach to create more volatile derivatives. sigmaaldrich.com

| Parameter | Typical Condition | Purpose |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic anhydride (TFAA) | To create a volatile derivative of the analyte. sigmaaldrich.com |

| Reaction Conditions | Heating the sample with the derivatizing agent. | To ensure the derivatization reaction goes to completion. |

| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms) | To separate the derivatized analyte from other components. |

| Injector Temperature | Typically 250-300 °C | To ensure complete volatilization of the derivative. |

| Oven Temperature Program | A temperature ramp to separate compounds based on their boiling points. | To achieve optimal separation of the derivatized analyte and any impurities. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides a general response for organic compounds, while MS offers structural information for identification. |

Advanced Hyphenated Techniques for Complex Mixture Analysis

For the analysis of this compound in complex samples, such as biological matrices or during reaction monitoring, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry are employed.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the direct analysis of this compound. It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov An electrospray ionization (ESI) source is commonly used to generate ions of the target molecule, which can then be detected by the mass spectrometer. This technique can provide the molecular weight of the compound and, through tandem mass spectrometry (MS/MS), can offer structural elucidation based on fragmentation patterns. The development of a validated LC/MS/MS method allows for the sensitive quantification of pyrrole-containing compounds in various samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for the analysis of the derivatized this compound. nih.govmdpi.com This technique provides excellent chromatographic resolution and definitive identification based on the mass spectrum of the derivative. The fragmentation pattern obtained from electron ionization (EI) serves as a fingerprint for the compound, which can be compared against spectral libraries for confirmation. The use of GC-MS is well-established for the analysis of complex mixtures of volatile compounds and their derivatives. mdpi.compolimi.it

Exploration of Derivatives and Analogues of 3 Pyrrol 1 Yl Propionamidine

Design Principles for Modifying the Pyrrole (B145914) Ring

The pyrrole ring serves as a crucial scaffold in a multitude of biologically active compounds. nih.gov Its modification is a key strategy in the development of novel derivatives of 3-Pyrrol-1-yl-propionamidine.

Substitution Patterns and Electronic Effects

The introduction of substituents onto the pyrrole ring can significantly influence the electronic properties of the entire molecule. The nature and position of these substituents dictate the electron density distribution within the ring, which in turn can affect the molecule's reactivity, stability, and interaction with biological targets. Both electron-donating and electron-withdrawing groups can be utilized to modulate these properties. researchgate.net

The electronic and optical properties of pyrrole derivatives are strongly influenced by the steric and electronic characteristics of the substituents. researchgate.net For instance, the introduction of an electron-withdrawing group like a nitro group can decrease the electron density of the pyrrole ring, potentially altering its binding affinity to target proteins. Conversely, an electron-donating group, such as an amino or methoxy group, can increase the electron density.

Computational studies, such as those employing density functional theory (DFT), are instrumental in predicting how different substituents will affect the electronic and optical properties of new pyrrole derivatives. researchgate.netdntb.gov.ua These studies can calculate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity and electronic transitions. researchgate.netdntb.gov.ua

Table 1: Predicted Electronic Effects of Substituents on the Pyrrole Ring

| Substituent | Electronic Effect | Predicted Impact on Pyrrole Ring |

|---|---|---|

| -NO2 | Strongly Electron-Withdrawing | Decreases electron density, enhances electrophilicity |

| -CN | Strongly Electron-Withdrawing | Decreases electron density, enhances electrophilicity |

| -Cl | Weakly Electron-Withdrawing (Inductive), Weakly Electron-Donating (Resonance) | Slightly decreases electron density |

| -OH | Strongly Electron-Donating (Resonance) | Increases electron density, enhances nucleophilicity |

| -NH2 | Strongly Electron-Donating (Resonance) | Increases electron density, enhances nucleophilicity |

| -CH3 | Weakly Electron-Donating (Inductive) | Slightly increases electron density |

Fusion of Pyrrole with Other Heterocycles

Fusing the pyrrole ring of this compound with other heterocyclic systems is a powerful strategy to create novel, rigid scaffolds with potentially enhanced biological activities. This approach can lead to the development of compounds with unique three-dimensional shapes that can interact more specifically with biological targets. Examples of fused pyrrole systems include pyrrolo[1,2-a]pyrazines and pyrrolopyrimidines. tandfonline.com

Strategies for Modulating the Propionamidine Side Chain

The propionamidine side chain is a critical component of this compound, contributing significantly to its potential biological activity through its basicity and hydrogen bonding capabilities.

Variation of Alkyl Linker Length and Branching

Altering the length and branching of the three-carbon alkyl linker between the pyrrole ring and the amidine group can have a profound impact on the molecule's conformational flexibility and its ability to orient itself within a binding site. Shortening or lengthening the chain, or introducing branches, can optimize the distance and geometry between the pyrrole scaffold and the amidine functional group, potentially leading to improved interactions with a biological target.

Structure-activity relationship (SAR) studies of analogous compounds often reveal an optimal linker length for biological activity. For instance, in a series of related inhibitors, a two- or three-atom linker is frequently found to be optimal for bridging two key pharmacophoric elements.

Chemical Modifications of the Amidine Functional Group

The amidine group is a strong base and is typically protonated at physiological pH. nih.gov This positive charge can be crucial for forming ionic interactions with negatively charged residues in a protein's active site. However, this high basicity can also lead to poor membrane permeability and bioavailability. nih.gov Therefore, chemical modifications of the amidine group are often explored to fine-tune its properties.

One common strategy is bioisosteric replacement, where the amidine group is substituted with another functional group that mimics its size, shape, and electronic properties but possesses different physicochemical characteristics. drughunter.combenthamscience.com This can lead to improved drug-like properties. nih.govcambridgemedchemconsulting.com

Table 2: Potential Bioisosteric Replacements for the Amidine Group

| Bioisostere | Rationale for Replacement | Potential Advantages |

|---|---|---|

| Guanidine (B92328) | Similar basicity and hydrogen bonding capacity | May alter binding interactions |

| Imidazole | Aromatic heterocycle with basic nitrogen | Reduced basicity, improved metabolic stability |

| Triazole | Metabolically stable ring system with hydrogen bonding capabilities | Improved pharmacokinetic profile |

| Tetrazole | Acidic heterocycle, can act as a protonated amidine mimic | Modulated pKa, potential for different interactions |

| N-Acylguanidine | Reduced basicity compared to guanidine | Improved membrane permeability |

Hybrid Molecules Incorporating this compound Scaffolds

The concept of molecular hybridization involves covalently linking two or more pharmacophoric moieties to create a single hybrid molecule with the potential for enhanced affinity, selectivity, or a dual mode of action. The this compound scaffold can be a valuable component in the design of such hybrid molecules.

By combining the structural features of this compound with those of other known bioactive agents, it is possible to develop novel compounds that target multiple biological pathways or exhibit synergistic effects. The design of these hybrids requires careful consideration of the linker used to connect the different pharmacophores to ensure proper orientation and preservation of the desired biological activities.

Pyrrole-Amidine Conjugates with Other Biologically Relevant Moieties

The strategy of creating hybrid molecules by combining the pyrrole-amidine core with other biologically recognized groups is a key area of research. The goal is to develop bioconjugates that may exhibit synergistic effects, combining the properties of both parent molecules to hit multiple biological targets simultaneously. mdpi.com This approach can lead to therapies that are highly targeted, delivering therapeutic agents to specific cells or tissues, thereby minimizing damage to healthy cells. mdpi.com

Pyrrole-containing compounds are frequently conjugated with other heterocyclic moieties, which has been shown to enhance bioactivity and create synergistic outcomes. nih.gov For instance, peptides, which are small molecules with advantages like cell membrane penetration and specific receptor bonding, are promising candidates for conjugation with pyrrole structures. mdpi.com The resulting hybrid molecules could serve as novel therapeutic tools. mdpi.com Another biologically relevant moiety is the aziridine group. This strained ring system is found in natural products like azinomycin and mitomycins and can confer potent biological activity. acs.orgacs.org The synthesis of N-H aziridines and their incorporation into larger molecular frameworks, such as coupling to a Celecoxib core, demonstrates a pathway for creating complex conjugates. acs.org

The synthesis of these conjugates often involves standard procedures like saponification to create a free carboxylic acid group on the pyrrole derivative, which can then be coupled to another moiety, such as a peptide. mdpi.com The choice of coupling agents and reaction conditions is critical to the successful synthesis of the target bioconjugates. mdpi.com

Multicomponent Derivatization for Scaffold Diversity

To rapidly generate a wide array of structurally diverse compounds for biological screening, multicomponent reactions (MCRs) are a powerful tool. This approach allows for the assembly of complex molecules from three or more starting materials in a single step, offering an efficient pathway to novel heterocyclic scaffolds. nih.govnih.gov

One successful strategy for creating molecular diversity is the "build/couple/pair" approach, often used in diversity-oriented synthesis (DOS). nih.gov This involves constructing a core molecular framework which is then subjected to various complexity-generating, ring-forming reactions. nih.gov A variant of this strategy utilizes a Mannich-type multicomponent assembly process (MCAP) to produce intermediates that can be quickly elaborated. nih.govnih.gov This method enables access to different, functionalized scaffolds from a single intermediate generated by the MCR. nih.gov

This methodology has been applied to generate collections of structurally diverse polyheterocyclic scaffolds, for example, those comprising a 2-arylpiperidine subunit. nih.govnih.gov The functional groups incorporated during the MCR serve as handles for further derivatization through reactions like cross-coupling and N-functionalization, leading to a broad library of compounds for biological evaluation. nih.govnih.gov The application of such MCRs to pyrrole and amidine precursors can yield a rich diversity of scaffolds based on the this compound core.

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR studies aim to identify the key structural features responsible for their therapeutic effects and to guide the design of more potent and selective molecules. nih.govresearchgate.net

In SAR studies of pyrrole derivatives, researchers systematically modify different parts of the molecule and assess the impact on biological activity. For example, in the development of pyrrolone antimalarial agents, modifications included replacing a phenyl ring with a piperidine and substituting an ester group via a scaffold hop. nih.gov These changes led to derivatives with improved activity against resistant Plasmodium falciparum strains and better selectivity over mammalian cells. nih.gov

SAR analyses have revealed important trends for various pyrrole-containing scaffolds. For instance, in a series of spirotryprostatin A derivatives, the spirotryprostatin A scaffold itself was found to be more critical for antifungal activity than the spirocyclic skeleton it was attached to. mdpi.com The study also examined the effects of different substituents on the molecule's activity, finding that even strong electron-withdrawing groups were tolerated in the synthesis, leading to compounds with excellent yields. mdpi.com The data gathered from these studies, often presented in tables comparing compound structures with their biological activity (e.g., MIC values), are crucial for building predictive SAR models. mdpi.com

Table 1: SAR Insights from Pyrrole Analogues

| Scaffold/Modification | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| Pyrrolones | Antimalarial (P. falciparum) | Replacement of a phenyl ring with piperidine improved activity and selectivity. | nih.gov |

| Spirotryprostatin A Derivatives | Antifungal | The spirotryprostatin A scaffold is crucial for enhancing antifungal capacity. | mdpi.com |

| 1H-pyrrole-2,5-dione Derivatives | Cholesterol Absorption | Showed improved in vitro activity. | researchgate.net |

These systematic studies provide a roadmap for optimizing lead compounds, addressing issues like poor aqueous solubility or metabolic instability that can hinder drug development. nih.gov

Supramolecular Chemistry Involving Pyrrole Amidine Scaffolds

Self-Assembly Mechanisms of Pyrrole-Amidine Systems

The spontaneous organization of molecules into stable, well-defined structures is a hallmark of self-assembly. In pyrrole-amidine systems, this process is primarily governed by a combination of hydrogen bonding and anion-binding interactions.

Hydrogen bonding is a critical force in the self-assembly of pyrrole-amidine systems. The pyrrole (B145914) N-H group and the amidine N-H groups can act as hydrogen bond donors, while the imine nitrogen of the amidine and the pyrrole ring's π-system can act as acceptors. This complementarity allows for the formation of predictable and directional intermolecular connections, leading to the formation of larger, ordered structures.

The strength and directionality of these hydrogen bonds can be compared to those found in other well-studied systems, such as carboxylic acid dimers. mdpi.com The specific geometry of the hydrogen bonds, including bond angles approaching 180° and short contact distances, indicates strong interactions that drive the formation of dimeric and polymeric structures in the solid state. mdpi.com The interplay of these hydrogen bonds can lead to the formation of one-dimensional chains, which can further assemble into three-dimensional networks. mdpi.com The amidine group itself is known to engage in hydrogen-bonding interactions that are compatible with helical structures, showcasing its versatility in directing assembly. rsc.orgiastate.edunih.gov

| Interacting Groups | Role in Hydrogen Bonding | Resulting Supramolecular Motif |

| Pyrrole N-H | Donor | Dimerization, Chain Formation |

| Amidine N-H | Donor | Dimerization, Network Formation |

| Amidine C=N | Acceptor | Dimerization, Chain Formation |

This table illustrates the primary hydrogen bonding interactions within pyrrole-amidine systems.

Both pyrrole and amidine moieties are well-known for their ability to bind anions. utexas.edunih.gov This interaction is a key driver in the formation of supramolecular assemblies and is often highly specific. Neutral anion receptors, such as those based on pyrrole, primarily utilize hydrogen bonding for anion recognition. utexas.edu The design of these receptors must account for the high solvation energy of anions, meaning the binding event must be energetically favorable enough to overcome the dehydration of the anion. utexas.edu

The pyrrole N-H group can form strong hydrogen bonds with anions, a feature that has been extensively studied in various synthetic receptors. nih.gov Similarly, the guanidinium (B1211019) group, which is the protonated form of guanidine (B92328) and structurally related to amidines, is a prevalent anion binding motif in biological systems. nih.gov The combination of a pyrrole ring and an amidine-like functional group can therefore create a powerful and selective anion binding site. The selectivity of these receptors is influenced by the geometric complementarity between the host and the guest anion. utexas.edu The presence of a positive charge on a protonated amidine group can further enhance anion binding through electrostatic interactions, although this can sometimes reduce selectivity compared to neutral receptors. utexas.edu

| Functional Group | Anion Binding Mechanism | Common Anions Bound |

| Pyrrole | Hydrogen bonding from N-H | Fluoride, Chloride, Phosphate nih.gov |

| Amidine (protonated) | Hydrogen bonding and electrostatic interactions | Oxo-anions nih.govsoton.ac.uk |

This table summarizes the anion binding characteristics of the core functional groups.

Formation of Organized Structures

The self-assembly processes driven by hydrogen bonding and anion recognition can lead to the formation of a variety of organized supramolecular structures, ranging from soft materials like gels to highly ordered crystalline architectures.

Low molecular weight gelators (LMWGs) based on amide and similar functional groups are an important class of soft materials. mdpi.com These molecules self-assemble in a solvent to form a three-dimensional network that immobilizes the solvent, resulting in a gel. mdpi.com The formation of these networks is often driven by cooperative and unidirectional hydrogen bonding. mdpi.com Pyrrole-amidine scaffolds, with their multiple hydrogen bonding sites, are excellent candidates for the formation of such supramolecular gels. The gelation process can be responsive to external stimuli, such as the presence of specific anions, which can induce or disrupt the gel network. mdpi.com

The morphology of these gels at the nanoscale often consists of fibrous networks, which can be visualized using techniques like scanning electron microscopy (SEM). mdpi.com The mechanical properties of these gels, such as their strength and thermal stability, can be tuned by modifying the chemical structure of the gelator molecule and by the choice of solvent. mdpi.com

In addition to gels, pyrrole-amidine systems can form other ordered structures in both solution and the solid state. In solution, the aggregation of these molecules can be studied using spectroscopic techniques such as UV-Vis, circular dichroism, and fluorescence. mdpi.com These studies can provide insights into the geometry and stoichiometry of the aggregates formed.

In the solid state, X-ray crystallography can reveal the precise arrangement of molecules in a crystal lattice. nih.govsoton.ac.uk Studies on related compounds have shown the formation of well-defined hydrogen-bonded dimers and extended networks. nih.govsoton.ac.uk The specific packing of the molecules is determined by the interplay of various non-covalent interactions, leading to highly ordered three-dimensional architectures.

Influence of Solvent and Environmental Factors on Supramolecular Behavior

The formation and stability of supramolecular assemblies are highly dependent on the surrounding environment. The choice of solvent is particularly crucial, as solvent molecules can compete for hydrogen bonding sites and can affect the strength of electrostatic interactions. utexas.edu

For instance, anion binding is often more challenging in protic or hydroxylic solvents because these solvent molecules strongly solvate anions, making it more difficult for a synthetic receptor to compete for the anion. utexas.edu The pH of the solution is another critical factor, especially for systems containing amidine groups. The protonation state of the amidine can be controlled by pH, which in turn affects its hydrogen bonding capabilities and its ability to act as a charged anion receptor. iastate.edu This pH-responsiveness can be exploited to create "switchable" supramolecular systems where the assembly and disassembly can be controlled by changing the acidity of the medium.

Biochemical Interactions and Probes Based on 3 Pyrrol 1 Yl Propionamidine Scaffolds

Interaction with Biological Macromolecules

The unique combination of a positively charged amidine group and a planar, aromatic pyrrole (B145914) ring allows for diverse and specific interactions with biological targets. These interactions are fundamental to the biological activity of derivatives based on this scaffold.

The amidine group is a key player in molecular recognition at enzyme active sites, primarily through non-covalent interactions. As a strong base, it is typically protonated at physiological pH, allowing it to act as a potent hydrogen bond donor and engage in electrostatic interactions. These forces are crucial for the binding and orientation of inhibitors within the catalytic or allosteric sites of enzymes. nih.govmdpi.com

The primary non-covalent interactions involving the amidine moiety include:

Hydrogen Bonding: The -C(=NH)NH2 group can form multiple hydrogen bonds with amino acid residues such as aspartate, glutamate, and serine, which are common in enzyme active sites. nih.gov

Electrostatic Interactions: The positive charge of the amidinium ion forms strong salt bridges with negatively charged carboxylate groups of aspartate or glutamate residues.

These interactions allow amidine-containing compounds to mimic the side chains of natural amino acids like arginine, enabling them to fit into active sites that recognize such residues. For instance, studies on benzimidazole derivatives have shown that the presence of an amidino group is essential for potent inhibition of enzymes like Dipeptidyl Peptidase III (DPP III), as it mimics the required free amino group in substrates. researchgate.net The amidine units in some ligands form strong hydrogen bonds with the carbonyl groups of cytosines in the DNA minor groove. nih.gov

The pyrrole ring is a well-established motif for the recognition of the minor groove of DNA. Its planar, crescent shape complements the curvature of the DNA minor groove, allowing for snug, shape-selective binding. researchgate.net This interaction is primarily non-covalent and sequence-specific. Pyrrole-imidazole (Py-Im) polyamides, synthetic compounds designed for this purpose, demonstrate how N-methylpyrrole rings can recognize and bind to specific DNA sequences. researchgate.netnih.gov

Key aspects of pyrrole-DNA interactions include:

Shape Complementarity: The structure of pyrrole-containing polyamides allows them to fit precisely within the narrow minor groove of B-DNA. researchgate.net

Hydrogen Bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor to the O2 of thymine or N3 of adenine on the floor of the minor groove. An antiparallel pairing of two pyrrole units (Py/Py) typically recognizes A/T or T/A base pairs. researchgate.net

Hydrophobic Interactions: The lipophilic nature of the pyrrole rings leads to favorable interactions within the hydrophobic environment of the minor groove, displacing structured water molecules. nih.gov

Pioneering work by Dervan and others has led to the development of "programmable" Py-Im polyamides that can target specific DNA sequences with high affinity and specificity, expanding the targetable binding site size to 9-13 base pairs. nih.govcaltech.edu These molecules can interfere with the binding of transcription factors and have been developed as potential therapeutic agents. nih.gov

Enzyme Inhibition Mechanisms by Amidine-Pyrrole Derivatives

Derivatives incorporating both amidine and pyrrole moieties have been investigated as inhibitors for a variety of enzymes. The specific mechanism of inhibition is often tied to the unique properties that each functional group brings to the interaction with the enzyme's active site.

Dipeptidyl Peptidase III (DPP III) is a zinc-dependent metalloprotease involved in various physiological processes, including pain modulation and blood pressure regulation. nih.govethz.ch It cleaves dipeptides from the N-terminus of its substrates. nih.gov The active site of DPP III contains a zinc ion coordinated by histidine and glutamate residues. nih.gov

Amidine-containing compounds have shown promise as inhibitors of DPP III. The positively charged amidine group is thought to interact with negatively charged residues in the active site, mimicking the N-terminal amino group of natural substrates. researchgate.net While specific studies on 3-pyrrol-1-yl-propionamidine are not detailed in the provided context, the inhibitory activity of related structures underscores the importance of the amidine functionality. For instance, various small non-peptidic molecules, including those that act as cysteine and serine peptidase inhibitors, have been shown to inhibit mammalian DPP3. ethz.ch Furthermore, the design of pseudopeptides with non-cleavable isosteres has yielded potent DPP III inhibitors. nih.govethz.ch

| Inhibitor Class | Target Enzyme | Key Interactions | Reference |

| Benzimidazole derivatives | DPP III | Amidino group mimics substrate's N-terminal amine, forming essential interactions in the active site. | researchgate.net |

| Pseudopeptides | DPP III | Features a tynorphin scaffold with a non-cleavable hydroxyethylene isostere. | ethz.ch |

| Fluostatins A and B | Placental DPP3 | Potent competitive inhibitors. | nih.gov |

The versatile scaffold of amidine-pyrrole derivatives allows them to target a broader range of enzymes beyond metallopeptidases.

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the metabolism of arachidonic acid to produce leukotrienes, which are inflammatory mediators. nih.govrsc.org Inhibition of LOX is a strategy for developing anti-inflammatory drugs. nih.govrsc.org Pyrrole-based compounds, particularly 1H-pyrrole-2,5-dione derivatives, have been identified as anti-inflammatory agents, with some inhibiting cyclooxygenases (COX-1 and COX-2). mdpi.com While direct inhibition by this compound isn't specified, related pyrrole structures show significant activity. For example, aminothiazole-featured pirinixic acid derivatives have been developed as potent dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.gov

Enoyl-ACP Reductase (InhA): This enzyme is a crucial component of the fatty acid synthesis (FAS-II) system in bacteria like Mycobacterium tuberculosis and is the target of the frontline anti-tubercular drug isoniazid. physchemres.orgnih.gov The development of new InhA inhibitors is a major goal in combating tuberculosis. nih.gov Pyrrolidine (B122466) carboxamides and other pyrrole-containing scaffolds have been designed and investigated as InhA inhibitors. researchgate.net Docking studies have revealed key interactions between pyrrole-based inhibitors and the active site of the enzyme, often involving hydrogen bonding and hydrophobic interactions that are essential for inhibition. physchemres.orgsemanticscholar.org

| Compound Class | Target Enzyme | Inhibition Mechanism/Activity | Reference |

| Aminothiazole-pirinixic acids | 5-Lipoxygenase (5-LO) | Dual inhibition of 5-LO and mPGES-1 with IC50 values in the sub-micromolar range. | nih.gov |

| 1H-pyrrole-2,5-dione derivatives | Cyclooxygenases (COX) | Anti-inflammatory activity through inhibition of COX-1 and COX-2. | mdpi.com |

| Pyrrolidine carboxamides | Enoyl-ACP Reductase (InhA) | Designed based on structural features of known inhibitors to target the active site. | researchgate.net |

| Isatin-pyrimidine hybrids | Enoyl-ACP Reductase (InhA) | Potent inhibition of InhA, effective against MDR and XDR M. tuberculosis strains. | nih.gov |

Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system by selectively binding to a specific protein target. The this compound scaffold possesses characteristics that are highly desirable for the development of such probes. Its ability to engage in specific, high-affinity interactions with both enzymes and nucleic acids makes it a versatile starting point for probe design.

The pyrrole moiety's capacity for sequence-specific DNA minor groove binding can be exploited to design probes that target specific gene sequences, allowing for the study of DNA-protein interactions or the visualization of specific chromosomal regions. Similarly, the amidine group's strong binding to enzyme active sites can be leveraged to create activity-based probes. By incorporating a reporter tag (e.g., a fluorophore or biotin) and a reactive group onto the scaffold, researchers can design probes that covalently label the active site of a target enzyme. This allows for the visualization, isolation, and identification of the enzyme from complex biological samples. The development of such probes based on amidine-pyrrole structures would facilitate a deeper understanding of the biological roles of their targets.

Design and Synthesis of Affinity-Based Probes for Target Identification

The identification of molecular targets for biologically active compounds is a fundamental challenge in drug discovery and chemical biology. Affinity-based probes are powerful tools designed to isolate and identify specific binding partners of a compound from a complex biological mixture. For scaffolds like this compound, which show potential biological activity, the design and synthesis of such probes are crucial for elucidating their mechanism of action. The design of an effective affinity-based probe typically incorporates three key components: a ligand (the this compound scaffold), a reporter tag for detection and purification, and a linker connecting the ligand and the tag.

A common strategy involves creating photoaffinity probes, which form a covalent bond with their target protein upon photoactivation. rsc.org The design of such a probe based on the this compound scaffold would involve the introduction of a photoreactive group, such as a benzophenone, arylazide, or diazirine. mdpi.com This group remains inert until irradiated with UV light at a specific wavelength, at which point it forms a highly reactive species that can covalently attach to nearby amino acid residues of the target protein. mdpi.com

The synthesis process would also incorporate a linker and a reporter tag. The linker's length and composition are optimized to minimize steric hindrance and ensure the probe retains its affinity for the target. A terminal alkyne or azide group is often included as a "bioorthogonal handle," allowing for the attachment of a reporter tag via click chemistry after the probe has cross-linked to its target. mdpi.com The reporter tag, commonly biotin, enables the subsequent enrichment and isolation of the probe-protein complex using streptavidin-coated beads. nih.gov

The general synthetic strategy for such a probe is outlined below:

Modification of the Scaffold : A functional group is introduced onto the this compound structure at a position that does not interfere with its binding to the target protein. This is often determined through structure-activity relationship (SAR) studies.

Attachment of Linker and Photoreactive Group : A linker containing a photoreactive moiety is coupled to the modified scaffold.

Introduction of a Bioorthogonal Handle : A clickable group, such as a terminal alkyne, is added to the end of the linker.

Post-labeling with Reporter Tag : After the probe is incubated with a biological sample and irradiated to form a covalent bond with its target, the reporter tag (e.g., biotin-azide) is attached via a click reaction for subsequent detection and purification. mdpi.comnih.gov

Table 1: Key Components in the Design of Affinity-Based Probes

| Component | Function | Common Examples |

| Ligand | Binds to the target protein | This compound |

| Photoreactive Group | Forms a covalent bond with the target upon UV irradiation | Benzophenone, Arylazide, Diazirine |

| Linker | Connects the ligand to the reporter tag without hindering binding | Polyethylene glycol (PEG), Alkyl chains |

| Reporter Tag | Enables detection and purification of the probe-target complex | Biotin, Fluorescein (FITC), Radioisotopes |

| Bioorthogonal Handle | Allows for the attachment of a reporter tag post-labeling | Alkyne, Azide |

Applications in Biochemical Pathway Elucidation

Affinity-based probes derived from this compound are instrumental in deciphering the biochemical pathways in which the compound is involved. The primary application is the identification of direct cellular targets. rsc.org By using these probes to "fish out" binding partners from cell lysates or even in live cells, researchers can identify the specific proteins that interact with the this compound scaffold. rsc.orgnih.gov

Once a target protein is identified, its known or predicted functions provide immediate clues about the potential biological effects of the compound. For example, if the identified target is a specific enzyme in a metabolic pathway, it suggests that the compound may act as an inhibitor or modulator of that pathway. This knowledge allows researchers to form new hypotheses about the compound's mechanism of action, which can then be tested experimentally.

The process of using these probes for pathway elucidation typically follows these steps:

Target Identification : The affinity probe is used to isolate and identify its binding protein(s) via techniques like pull-down assays followed by mass spectrometry. nih.gov

Target Validation : The interaction between the original this compound compound (without the probe modifications) and the identified protein is confirmed using independent methods, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Pathway Analysis : The identified target protein is mapped onto known biochemical and signaling pathways using bioinformatics tools. This helps to visualize the potential downstream effects of the compound's interaction with its target.

Functional Studies : Cellular assays are conducted to confirm that the compound modulates the suspected pathway. This could involve measuring changes in metabolite levels, protein expression, or cellular phenotypes associated with that pathway.

This affinity-based approach can uncover novel biological roles for compounds and reveal new therapeutic targets for diseases. rsc.org

Table 2: Research Findings from Affinity-Based Probe Applications

| Research Step | Objective | Example Technique(s) | Outcome |

| Target Fishing | Isolate potential protein targets of the this compound scaffold. | Biotin-streptavidin pull-down, Mass spectrometry | A list of candidate binding proteins. |

| Hit Validation | Confirm the direct interaction between the compound and the identified protein. | Surface Plasmon Resonance (SPR), Western Blot | Confirmation of a specific compound-protein interaction. |

| Pathway Mapping | Place the validated target within known biological networks. | KEGG pathway analysis, Gene Ontology (GO) enrichment | Hypotheses about which cellular processes are affected. |

| Functional Confirmation | Verify the compound's effect on the proposed pathway in a cellular context. | Enzyme activity assays, Reporter gene assays | Elucidation of the compound's biological mechanism of action. |

Mechanistic Studies of Antimicrobial Action at a Molecular Level

Compounds based on the pyrrole heterocycle are known to possess significant antibacterial potential. nih.gov Mechanistic studies at the molecular level aim to understand precisely how these compounds inhibit bacterial growth or kill bacteria. For derivatives of this compound, several potential mechanisms of antimicrobial action can be investigated, drawing on research from related pyrrole-containing molecules.

In silico molecular docking studies have suggested that for some pyrrole derivatives, a potential target is UDP-N-acetylenolpyruvylglucosamine reductase (MurB). nih.gov This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of MurB would disrupt cell wall synthesis, leading to cell lysis and bacterial death. This represents a promising avenue for investigating the specific molecular interactions of this compound.

Another established target for certain pyrrole-containing antibacterial agents, such as pyrrolamides, is the bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov These enzymes are crucial for DNA replication, recombination, and repair. By binding to the ATP-binding site of GyrB/ParE, these inhibitors prevent the supercoiling and decatenation of bacterial DNA, ultimately halting cell division.